molecular formula C23H22ClNO5S B12134206 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12134206
M. Wt: 459.9 g/mol
InChI Key: WXBORFSVKCGRBL-UHFFFAOYSA-N
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Description

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound. It is characterized by its complex structure, which includes a chromene core, a thiophene ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the chromene core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the chromene core or other parts of the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or other therapeutic properties.

    Medicine: Exploring its use as a drug candidate or in drug delivery systems.

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-oxo-4H-chromene-2-carboxamide: A simpler analog without the thiophene ring.

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl and benzyl groups.

    N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide: Similar structure but without the chlorine and thiophene components.

Uniqueness

The uniqueness of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups and structural features. This makes it a versatile compound with potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C23H22ClNO5S

Molecular Weight

459.9 g/mol

IUPAC Name

6-chloro-N-(1,1-dioxothiolan-3-yl)-7-methyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22ClNO5S/c1-14-3-5-16(6-4-14)12-25(17-7-8-31(28,29)13-17)23(27)22-11-20(26)18-10-19(24)15(2)9-21(18)30-22/h3-6,9-11,17H,7-8,12-13H2,1-2H3

InChI Key

WXBORFSVKCGRBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C

Origin of Product

United States

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